molecular formula C16H13F3N4O B606333 BQU57 CAS No. 1637739-82-2

BQU57

货号 B606333
CAS 编号: 1637739-82-2
分子量: 334.3
InChI 键: IJCMHHSFXFMZAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a member of the class of pyrazoles . It is a complex organic molecule that contains several functional groups, including an amino group, a trifluoromethyl group, and a carbonitrile group .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This undergoes a diazotization reaction to form a diazonium salt, which then condenses with ethyl cyanoacetate to form a ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The trifluoromethyl group is a key structural motif in this compound . The compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The initial diazotization reaction forms a diazonium salt, which then undergoes a condensation reaction with ethyl cyanoacetate . The resulting product then undergoes cyclization to form the final compound .

科学研究应用

癌症研究:抑制RalA/B激活

BQU57: 是一种可穿透细胞的化合物,专门针对RalA/B蛋白。 它以变构方式与GDP结合的Ral A/B结合,阻止其激活 {svg_1}. 这种抑制作用已被证明可减少人肺癌细胞系H358和H2122的非锚定依赖性生长 {svg_2}.

药代动力学:动物模型中的生物利用度

该化合物已对其药代动力学特性进行了测试,发现通过腹腔注射在小鼠体内具有生物利用度。 它在血浆中的半衰期为1.5小时,并显示组织分布,包括大脑 {svg_3}.

肿瘤生长抑制:体内疗效

This compound已证明在体内抑制肿瘤生长方面具有有效性。 当通过腹腔给药每天给药时,它显着减少了小鼠中H2122肿瘤的扩展 {svg_4}.

变构抑制:结合亲和力和特异性

This compound对RalA/B的结合亲和力用解离常数(Kd)量化,为7.7 µM,表明与这些蛋白质的GDP结合形式具有强烈的特异性相互作用 {svg_5}.

选择性:活性RalA/B的下调

该化合物选择性地降低活性RalA/B的水平,而不影响其他GTP酶(如Ras或RhoA),使其成为研究Ral通路的有价值工具 {svg_6}.

药物分布:组织穿透

给药后,this compound分布在各种组织中,在肝脏、肾脏、心脏、肺和大脑中检测到可量化的量,这对于了解其治疗潜力至关重要 {svg_7}.

治疗潜力:剂量和给药

研究表明,this compound可以以剂量依赖性方式给药,以达到对RalA/B活性的预期效果,为其治疗剂量和给药方法提供见解 {svg_8}.

安全性概况:毒性和副作用

虽然可获得的数据中没有详细说明this compound的具体安全性概况和潜在副作用,但其选择性作用机制表明潜在的良好毒性概况,这是药物开发中的重要考虑因素 {svg_9} {svg_10}.

未来方向

The future directions for research on this compound could include further exploration of its biological activities and potential applications in the pharmaceutical and agrochemical industries . It is expected that many novel applications of this compound will be discovered in the future .

作用机制

Target of Action

BQU57 selectively inhibits the small GTPases RalA and RalB . These proteins are part of the Ras superfamily and are implicated in various cellular processes, including proliferation, survival, and metastasis of several human cancers .

Mode of Action

This compound acts by binding to the GDP-bound form of RalA and RalB, locking them in their inactive state . This prevents the interaction of Ral with its effector proteins, such as Ral-binding protein 1 (RALBP1), thereby inhibiting the activation of Ral-dependent signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ral signaling pathway. By inhibiting the activation of RalA and RalB, this compound disrupts the downstream signaling events that these proteins regulate . This includes processes such as cell migration, invasion, and viability .

Result of Action

This compound has been shown to decrease cell viability and inhibit tumor growth in various cancer cell lines and xenograft models . For instance, it has been reported to significantly impair non-small cell lung cancer (NSCLC) proliferation in both anchorage-dependent and independent assays .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For example, the compound’s stability and solubility can be affected by temperature and the presence of certain solvents . Additionally, the cellular environment, including the presence of other signaling molecules and the specific genetic context of the cells, can also impact the compound’s action and efficacy .

属性

IUPAC Name

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCMHHSFXFMZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1637739-82-2
Record name 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary mechanism of action of BQU57?

A1: this compound functions as a small molecule inhibitor targeting the GTPase Ral proteins, specifically RalA. [, , , ] By inhibiting RalA, this compound disrupts downstream signaling pathways crucial for tumor progression, including proliferation, survival, and metastasis. [, , ]

Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?

A2: Preclinical research highlights this compound's potential in triple-negative breast cancer (TNBC). [, , ] Studies demonstrate that this compound inhibits TNBC cell growth in vitro and reduces tumor growth and metastasis in vivo, including models utilizing patient-derived xenografts. [, ]

Q3: Has this compound demonstrated synergy with existing cancer therapies?

A3: In vitro studies show a greater than additive effect when this compound is combined with paclitaxel, a chemotherapy drug, in TNBC cell lines. [] This suggests potential for combination therapies to enhance treatment efficacy.

Q4: Are there any known resistance mechanisms to this compound?

A4: While the provided research doesn't delve into specific resistance mechanisms, it highlights that RalA expression levels might predict response to chemotherapy in TNBC patients. [] Further research is needed to understand potential resistance development and identify biomarkers for treatment response.

Q5: What are the future directions for this compound research?

A5: Ongoing research focuses on:

  • Molecular mechanisms: Unraveling the intricate signaling pathways regulated by RalA in tumorigenesis and metastasis. []
  • Drug development: Optimizing Ral inhibitors for enhanced specificity towards RalA. []
  • Clinical translation: Exploring the therapeutic potential of this compound and other Ral inhibitors in clinical trials for TNBC and potentially other cancers. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。